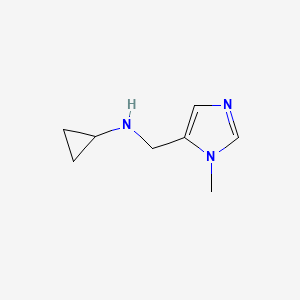![molecular formula C17H18N4O B2444431 N-((1H-indol-3-il)metil)-4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-carboxamida CAS No. 2034584-01-3](/img/structure/B2444431.png)
N-((1H-indol-3-il)metil)-4,5,6,7-tetrahidro-1H-benzo[d]imidazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The structure-activity relationship investigation identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a promising compound, with higher in vitro inhibitory potency than allopurinol .
Aplicaciones Científicas De Investigación
- Los investigadores han investigado derivados del indol por su potencial antiviral. Por ejemplo, el 6-amino-4-isobutoxil-1H-indol-2-carboxilato de metilo demostró actividad inhibitoria contra la influenza A, mientras que otros derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potencia contra el virus Coxsackie B4 .
- Algunos compuestos sintetizados que contienen el andamiaje de indol han mostrado actividades antiproliferativas efectivas contra líneas celulares cancerosas como HeLa, MCF-7 y HT-29 .
- Los derivados del indol se examinaron para determinar su actividad antibacteriana. Notablemente, ciertos compuestos demostraron efectos antimicobacterianos prometedores in vitro contra Mycobacterium tuberculosis y otras cepas .
- Los carbenos N-heterocíclicos (NHC), que contienen una porción de indol, sirven como ligandos y organocatalizadores. Las investigaciones recientes han explorado protocolos catalizados por NHC para sintetizar imidazoles, incluidos los imidazoles 1,2,4-trisustituidos .
Actividad antiviral
Propiedades anticancerígenas
Efectos antibacterianos y antimicobacterianos
Organocatálisis y síntesis de imidazoles
Diversas actividades farmacológicas
Mecanismo De Acción
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a crucial part of the cell division process . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s effect on tubulin polymerization also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of the cell cycle can lead to cell apoptosis , or programmed cell death . This makes the compound potentially useful as an antiproliferative agent, particularly against cancer cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by the indole and imidazole moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
It is known that indole derivatives can have a significant impact on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit cytotoxic activity against human liver, breast, and colon cell lines .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, imidazole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, with some compounds demonstrating long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRZAIACHXEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


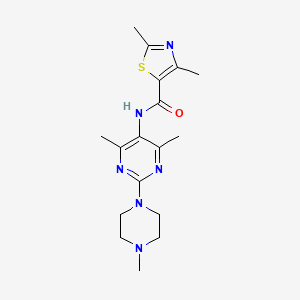
![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)


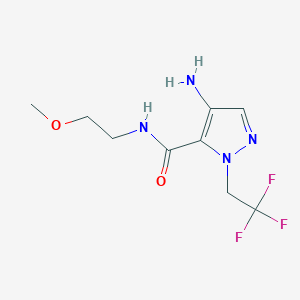
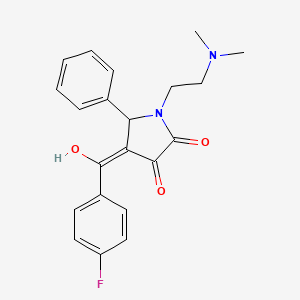


![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)
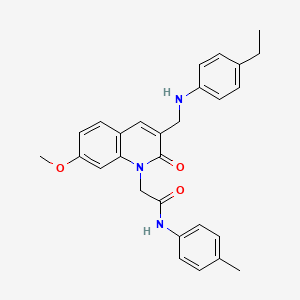
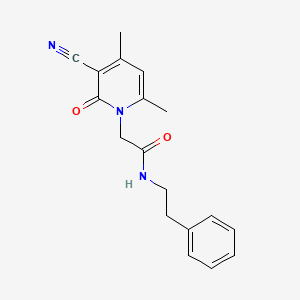
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2444367.png)
